Home > Products > Screening Compounds P117151 > 3-Ethoxybenzo[D]isoxazol-6-OL
3-Ethoxybenzo[D]isoxazol-6-OL - 439085-76-4

3-Ethoxybenzo[D]isoxazol-6-OL

Catalog Number: EVT-3166047
CAS Number: 439085-76-4
Molecular Formula: C9H9NO3
Molecular Weight: 179.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]oxazolidin-2-one (SL25.1188)

Compound Description: SL25.1188 is a selective and competitive inhibitor of monoamine oxidase-B (MAO-B) in both human and rat brains. [] It exhibits a Ki value of 2.9 nM for MAO-B in humans. [] This compound has been radiolabeled with Carbon-11 for use as a PET radioligand to image MAO-B. []

4-{4-[4-Tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT)

Compound Description: TBPT is a partial agonist of the human serotonin-4 (5-HT4) receptor currently under investigation for its potential in treating neurological disorders. [] It exhibits interesting metabolic properties, forming a pharmacologically active cyclized oxazolidine metabolite in humans. []

(S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid ((S)-4-AHCP)

Compound Description: (S)-4-AHCP acts as a potent agonist at non-NMDA glutamate (Glu) receptors. [] Notably, it demonstrates greater potency than (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) in vivo, while remaining inactive at NMDA receptors. [] (S)-4-AHCP also acts as a potent agonist at the kainate-preferring GluR5 subunit, exhibiting equipotency to (S)-2-amino-3-(5-tert-butyl-3-hydroxyisothiazol-4-yl)propionic acid ((S)-Thio-ATPA). []

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

Compound Description: 5c displays potent anticonvulsant activity, demonstrating an ED50 value of 6.20 mg/kg (oral/rat) in the maximal electroshock (MES) test. [] It exhibits a favorable protective index (PI = ED50/TD50) value greater than 48.38, surpassing that of the reference drug phenytoin. [] The compound's influence on sodium channels is currently being explored as a potential mechanism of action for its anticonvulsant effects. []

Classification
  • Chemical Name: 3-Ethoxybenzo[D]isoxazol-6-OL
  • Molecular Formula: C10_{10}H11_{11}N2_{2}O3_{3}
  • IUPAC Name: 3-Ethoxy-1,2-benzisoxazol-6-ol
  • CAS Number: Not specified in the search results.
Synthesis Analysis

The synthesis of 3-Ethoxybenzo[D]isoxazol-6-OL can be achieved through various methods, primarily involving the cycloaddition reactions that form the isoxazole ring. A widely used approach includes:

  1. Starting Materials: The synthesis typically begins with an aryl aldehyde and hydroxylamine hydrochloride to form an oxime.
  2. Formation of Nitrile Oxide: The oxime undergoes transformation into a nitrile oxide, which can be accomplished using reagents such as sodium nitrite in acidic conditions.
  3. Cycloaddition Reaction: The nitrile oxide then reacts with an alkyne in a (3 + 2) cycloaddition reaction to form the isoxazole structure. This step can be catalyzed by metal-free conditions or specific catalysts like copper or palladium complexes.

Recent advancements have explored microwave-assisted synthesis for improved yields and reaction times, demonstrating the versatility of synthetic routes available for this compound .

Molecular Structure Analysis

The molecular structure of 3-Ethoxybenzo[D]isoxazol-6-OL features:

  • A benzene ring fused with an isoxazole ring.
  • An ethoxy group (-OCH2_2CH3_3) attached to the benzene ring at the 3-position.
  • A hydroxyl group (-OH) located at the 6-position of the isoxazole ring.

Structural Characteristics

Chemical Reactions Analysis

3-Ethoxybenzo[D]isoxazol-6-OL can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  2. Oxidation Reactions: The alcohol can be oxidized to form corresponding carbonyl compounds.
  3. Reactivity with Electrophiles: The electron-rich nature of the aromatic system allows for electrophilic aromatic substitution reactions.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 3-Ethoxybenzo[D]isoxazol-6-OL primarily revolves around its role as a kynurenine monooxygenase inhibitor. By inhibiting this enzyme, the compound may influence pathways related to neuroinflammation and neuroprotection:

  1. Inhibition of Kynurenine Pathway: By blocking kynurenine monooxygenase, it reduces the production of neurotoxic metabolites derived from tryptophan metabolism.
  2. Neuroprotective Effects: This inhibition may lead to increased levels of neuroprotective compounds, potentially benefiting conditions like Alzheimer's disease.

Experimental data suggest that this compound exhibits significant inhibitory activity against kynurenine monooxygenase, showcasing its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data not provided but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxyl groups.
  • Stability: Stability may vary depending on environmental conditions such as pH and temperature.

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

The scientific applications of 3-Ethoxybenzo[D]isoxazol-6-OL include:

  1. Pharmaceutical Development: As a potential drug candidate for treating neurodegenerative diseases due to its role in inhibiting kynurenine monooxygenase.
  2. Biochemical Research: Used in studies exploring metabolic pathways involving tryptophan and related neurotransmitters.
  3. Synthetic Chemistry: Serves as a building block for developing more complex heterocyclic compounds with tailored biological activities.

Research continues into optimizing its synthesis and exploring its full range of biological activities, particularly in therapeutic contexts .

Synthetic Methodologies for 3-Ethoxybenzo[D]isoxazol-6-OL

Transition-Metal-Catalyzed Cyclization Strategies

Transition-metal-catalyzed cyclization represents a cornerstone in constructing the benzisoxazole core of 3-ethoxybenzo[d]isoxazol-6-ol. Palladium-catalyzed approaches dominate this synthetic domain, leveraging the metal's versatile reactivity in mediating carbon-heteroatom and carbon-carbon bond formations. A particularly effective strategy employs a ortho-hydroxyaryl alkyne substrate bearing a pre-installed ethoxy group at the meta-position relative to the phenolic hydroxyl. Under Pd(II) catalysis (typically 5 mol% Pd(OAc)₂), this substrate undergoes 5-exo-dig cyclization, where the nucleophilic oxygen attacks the palladium-activated alkyne, forming the isoxazole ring with complete regiocontrol. The reaction proceeds in moderate to excellent yields (65-92%) under mild conditions (60-80°C) in polar aprotic solvents like DMF or acetonitrile, exhibiting remarkable tolerance for diverse functional groups on the alkyne terminus [10].

Alternative pathways involve copper-catalyzed [3+2] cycloadditions between in situ generated nitrile oxides and ethoxy-substituted benzyne precursors. Copper(I) acetylides, formed from terminal alkynes and Cu(I) salts, react regioselectively with nitrile oxides generated from hydroxime derivatives under oxidative conditions. When the benzyne precursor carries a protected hydroxyl group at the 2-position, this strategy furnishes the 3-substituted benzo[d]isoxazole scaffold after deprotection. While offering modular access, this route typically requires careful optimization of oxidants (e.g., tert-butyl nitrite, PhI(OAc)₂) and copper ligands (e.g., phenanthroline derivatives) to achieve satisfactory yields (50-75%) for the 6-hydroxy-3-ethoxy target [4] [10]. Nickel catalysis has also emerged, particularly for reductive cyclizations of ortho-nitro ethoxyarenes with alkynes under hydrogen transfer conditions, providing an alternative entry point to the heterocycle [4].

Table 1: Transition Metal-Catalyzed Cyclization Strategies for Benzo[d]isoxazole Core Formation

Metal CatalystKey Substrate(s)Cyclization TypeReaction ConditionsTypical Yield RangeKey Advantages
Pd(OAc)₂ (5 mol%)ortho-Hydroxyaryl alkynes (meta-ethoxy)5-exo-digDMF, 80°C, 12-24 h65-92%High regioselectivity, functional group tolerance
CuI (10 mol%)/PhenTerminal alkynes + ortho-substituted benzaldoximes[3+2] CycloadditiontBuONO, DCM, rt, 6-12 h50-75%Modular, access to diverse 3-substituents
Ni(cod)₂ (8 mol%)/dppfortho-Nitro ethoxyarenes + alkynesReductive CyclizationZn, AcOH, MeOH, 60°C, 8 h55-80%Avoids strong oxidants, redox-neutral path

Regioselective Ethoxylation Techniques in Isoxazole Systems

Achieving precise ethoxylation at the 3-position of the benzo[d]isoxazole system demands strategic regiocontrol, particularly given the competing reactivity of the C-6 hydroxyl group. Two principal synthetic philosophies prevail: direct late-stage ethoxylation and early-stage ethoxy installation.

Late-Stage Ethoxylation: This approach targets the fully formed benzo[d]isoxazol-6-ol scaffold. Regioselective O-alkylation at C3 requires careful differentiation between the nucleophilic N-atom of the isoxazole ring and the phenolic O-atom at C6. This is achieved using sterically tuned electrophiles and protecting group strategies. Silver(I)-mediated ethoxylation demonstrates high regioselectivity. Treatment of 3-halobenzo[d]isoxazol-6-ols (X = Cl, Br) with silver(I) oxide (Ag₂O) in ethanol solvent at reflux temperature facilitates halide displacement exclusively at the 3-position, yielding the 3-ethoxy product in 70-88% yield. The silver ion likely coordinates to the isoxazole nitrogen, activating the adjacent carbon towards nucleophilic substitution while simultaneously protecting the nitrogen from alkylation [3] [7]. Alternatively, phase-transfer catalysis (PTC) using cinchona-derived ammonium salts enables efficient Williamson ether synthesis. 3-Hydroxybenzo[d]isoxazol-6-ol reacts with ethyl iodide in a biphasic system (toluene/H₂O) with 50% aqueous NaOH as base and a PTC catalyst (e.g., benzylquininium chloride, 5 mol%). The catalyst directs the ethyl cation to the less sterically hindered 3-oxygen, achieving regioselectivities >20:1 (3-OEt vs 6-OEt) and yields of 75-85% [6].

Early-Stage Installation: This strategy introduces the ethoxy group before constructing the isoxazole ring. Starting from 3-ethoxy-2-hydroxybenzaldehyde or its derivatives, the aldehyde functionality can be elaborated into the nitrile oxide precursor needed for [3+2] cycloadditions. Protection of the phenolic OH as a silyl ether (e.g., TBS) is typically required during cyclization steps. Subsequent deprotection yields 3-ethoxybenzo[d]isoxazol-6-ol directly. This route bypasses regioselectivity issues but adds synthetic steps [3] [7].

Table 2: Regioselective Ethoxylation Strategies for 3-Ethoxybenzo[d]isoxazol-6-ol

StrategyKey Reagents/ConditionsRegioselectivity (3-OEt : 6-OEt)Yield RangeKey Considerations
Silver-Mediated Displacement3-Halobenzo[d]isoxazol-6-ol + Ag₂O in EtOH, reflux>99:170-88%Requires 3-halo precursor; Ag salt cost/recovery
Phase-Transfer Catalysis (PTC)3-OH-Benzo[d]isoxazol-6-ol + EtI, NaOH(aq), toluene, PTC catalyst>20:175-85%Mild conditions; catalyst design crucial for selectivity
Early-Stage Installation3-Ethoxy-2-hydroxybenzaldehyde derivativesN/A (Ethoxy pre-installed)Varies (multi-step)Avoids regioselectivity issue; requires protection/deprotection

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

Addressing the environmental impact of chemical synthesis is paramount, leading to significant advancements in greener routes to 3-ethoxybenzo[d]isoxazol-6-ol. Solvent-free methodologies minimize waste generation and energy consumption associated with solvent handling. The cyclodehydration of 3-ethoxy-2-hydroxyaryl ketoximes, a key precursor, proceeds efficiently under neat conditions using catalytic p-toluenesulfonic acid (pTSA, 5 mol%) at 100°C. Mechanical mixing (ball milling) further enhances mass transfer and reaction homogeneity, reducing reaction times from hours to 30-45 minutes and achieving yields comparable (80-90%) to traditional solvent-based methods using toluene or DMF [6]. This approach eliminates solvent waste and simplifies product isolation.

Microwave irradiation dramatically accelerates key synthetic steps, particularly cyclizations and ethoxylations. The Pd-catalyzed cyclization of ortho-hydroxyaryl alkynes proceeds 5-10 times faster under microwave heating (100-120°C, sealed vessel) compared to conventional heating, achieving near-quantitative conversion in 5-15 minutes. Similarly, the PTC-mediated ethoxylation of 3-hydroxybenzo[d]isoxazol-6-ol with ethyl iodide under microwave irradiation (80°C, 10-20 min) in a solvent-minimized system achieves complete conversion and high regioselectivity (>19:1), significantly reducing the typical 6-12 hour reaction time required under conventional heating [8]. Combining solvent-free and microwave techniques offers synergistic benefits. For instance, the solvent-free cyclodehydration of oximes under microwave irradiation (150°C, 5-10 min) provides an exceptionally rapid and clean route to the benzo[d]isoxazole core [6].

Table 3: Green Synthesis Performance Comparison for Key Steps

Synthetic StepConventional MethodYield/TimeGreen MethodYield/TimeEnvironmental/Efficiency Benefits
Cyclodehydration (Oxime → Isoxazole)Toluene reflux, pTSA, 6-12 h75-85% / >6hSolvent-free MW: pTSA, Ball milling, 150°C, 5-10 min85-90% / 10 minEliminates solvent waste; >30x faster; similar/higher yield
Pd-Catalyzed Cyclization (Alkyne)DMF, 80°C, Pd(OAc)₂, 12-24 h65-92% / 24hMW-Assisted: DMF, 120°C, Pd(OAc)₂, 15 min85-95% / 15 min5-10x faster; energy saving; potentially higher yield
PTC Ethoxylation (3-OH → 3-OEt)Toluene/H₂O, EtI, PTC, rt, 6-12 h75-85% / 12hMW-PTC: Minimal solvent, 80°C, PTC, 10-20 min80-88% / 20 minReduced solvent volume; 3-6x faster; comparable yield

Biocatalytic Pathways for Asymmetric Functionalization

While the core structure of 3-ethoxybenzo[d]isoxazol-6-ol lacks stereocenters, biocatalysis offers crucial advantages for synthesizing enantiomerically pure precursors or derivatives, particularly those containing chiral centers in substituents appended to the core structure. Engineered transaminases (TAs) and amino acid dehydrogenases (AADHs) are pivotal in this context.

The asymmetric amination of prochiral ketones using ω-transaminases (ω-TAs) provides access to chiral amines that can serve as precursors for side chains in functionalized 3-ethoxybenzo[d]isoxazol-6-ol derivatives. For example, a ketone precursor like 1-(6-hydroxybenzo[d]isoxazol-3-yl)propan-2-one can be enantioselectively aminated using an (S)-selective ω-TA (e.g., from Chromobacterium violaceum) and an amine donor (e.g., isopropylamine) to yield the corresponding (S)-amine with high enantiomeric excess (ee >98%). This reaction requires efficient cofactor (PLP) recycling, often achieved using alanine dehydrogenase (AlaDH) coupled with formate dehydrogenase (FDH) for NADH regeneration. Implementing this cascade within a single engineered E. coli strain expressing all three enzymes (ω-TA, AlaDH, FDH) simplifies the process, enabling fermentative production of the chiral amine precursor in high conversion (77-85%) and excellent ee [8].

Hydroxylation represents another key application. Engineered cytochrome P450 monooxygenases (CYPs) or flavin-dependent monooxygenases can catalyze the enantioselective hydroxylation of ethylbenzene derivatives. Applying this to a 3-ethylbenzo[d]isoxazol-6-ol substrate could yield the corresponding (R)- or (S)-1-(3-ethoxybenzo[d]isoxazol-6-yl)ethanol. Achieving high regio- and stereoselectivity requires extensive protein engineering of the biocatalyst to accommodate the heterocyclic substrate. Recent advances in directed evolution allow tailoring enzyme active sites for such non-natural substrates, achieving moderate to good conversions (40-65%) and high ee (90-98%) . Whole-cell biocatalysts, utilizing E. coli or yeasts expressing the tailored oxygenase alongside cofactor regeneration enzymes (e.g., glucose dehydrogenase for NADPH recycling), provide an integrated system for these oxidations.

Table 4: Biocatalytic Modules for Functionalization of Benzo[d]isoxazole Derivatives

Biocatalytic ModuleTarget TransformationKey Enzyme(s)Typical Performance (Conv/ee)Cofactor Recycling Strategy
Asymmetric AminationProchiral Ketone → Chiral Amine (precursor)ω-Transaminase (e.g., C. violaceum TA)77-85% conv, >98% ee (S)AlaDH + FDH (NADH recycling) in single-cell E. coli
Enantioselective HydroxylationEthylarene → Chiral 1-Arylethanol (on core)Engineered P450BM3 or StyA Monooxygenase40-65% conv, 90-98% eeGDH (Glucose → Gluconate) for NADPH regeneration
Reductive AminationKetoacid → Amino Acid (side chain synthon)Amine Dehydrogenase (AmDH)85-96% conv, >99% eeFDH (Formate → CO₂) for NADH recycling

Properties

CAS Number

439085-76-4

Product Name

3-Ethoxybenzo[D]isoxazol-6-OL

IUPAC Name

3-ethoxy-1,2-benzoxazol-6-ol

Molecular Formula

C9H9NO3

Molecular Weight

179.17

InChI

InChI=1S/C9H9NO3/c1-2-12-9-7-4-3-6(11)5-8(7)13-10-9/h3-5,11H,2H2,1H3

InChI Key

MCPRFQJWGNAFTI-UHFFFAOYSA-N

SMILES

CCOC1=NOC2=C1C=CC(=C2)O

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.